molecular formula C6H9BrN4 B8117309 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine

3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine

Cat. No.: B8117309
M. Wt: 217.07 g/mol
InChI Key: IWPPXUSYIQUQQC-UHFFFAOYSA-N
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Description

3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine is a heterocyclic compound that belongs to the triazolodiazepine family. This compound is characterized by a fused ring system consisting of a triazole ring and a diazepine ring, with a bromine atom attached to the triazole ring. It has garnered interest in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable hydrazine derivative with a bromo-substituted ketone or aldehyde, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4/c7-6-10-9-5-1-2-8-3-4-11(5)6/h8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPPXUSYIQUQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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